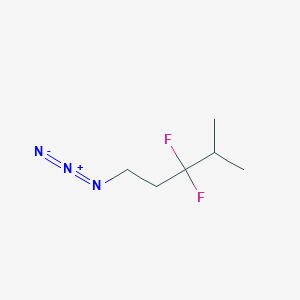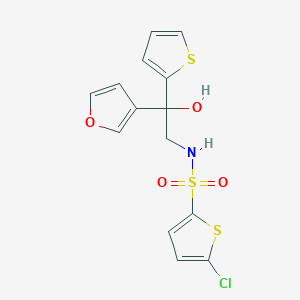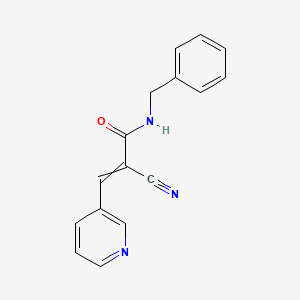
N-benzyl-2-cyano-3-(pyridin-3-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Crystallography and Structural Analysis
Studies such as those by Artheswari, Maheshwaran, and Gautham (2019) delve into the crystal structure and Hirshfeld surface analysis of N-(pyridin-2-ylmethyl)benzamide derivatives, highlighting the compound's role in understanding molecular interactions and crystalline structures. This work contributes to the field of crystallography by offering insights into the orientation and inclination of molecular rings, aiding in the design of novel materials with desired properties (G. Artheswari, V. Maheshwaran, & N. Gautham, 2019).
Organic Synthesis
Research by Cacchi, Fabrizi, and Filisti (2008) showcases the use of N-propargylic beta-enaminones as intermediates for synthesizing polysubstituted pyrroles and pyridines, demonstrating the compound's utility in organic synthesis. This work contributes to the development of novel synthetic routes for the construction of complex heterocyclic structures, offering valuable tools for medicinal chemistry and materials science (S. Cacchi, G. Fabrizi, & E. Filisti, 2008).
Photocatalytic Degradation
Maillard-Dupuy, Guillard, Courbon, and Pichat (1994) explore the TiO2 photocatalytic degradation of pyridine, a core structure in many compounds, including "N-benzyl-2-cyano-3-(pyridin-3-yl)prop-2-enamide." This research highlights the compound's relevance in environmental science, particularly in the degradation of pollutants, enhancing our understanding of photocatalytic processes for water purification (C. Maillard-Dupuy et al., 1994).
Histone Deacetylase Inhibition
Zhou et al. (2008) discuss the discovery and biological evaluation of a compound that selectively inhibits histone deacetylases (HDACs), which are crucial for gene expression and cancer progression. This research underscores the compound's potential in cancer therapeutics, illustrating how derivatives of "this compound" may contribute to the development of new anticancer drugs (N. Z. Zhou et al., 2008).
Mechanism of Action
Target of Action
It is known that similar compounds, such as n-(pyridin-2-yl)amides, serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
N-(pyridin-2-yl)amides, a similar class of compounds, are synthesized via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
It is known that similar compounds, such as n-(pyridin-2-yl)amides, are involved in various biochemical pathways due to their varied medicinal applications .
Result of Action
Similar compounds, such as n-(pyridin-2-yl)amides, have been shown to have varied medicinal applications , suggesting that this compound may have similar effects.
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
properties
IUPAC Name |
N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c17-10-15(9-14-7-4-8-18-11-14)16(20)19-12-13-5-2-1-3-6-13/h1-9,11H,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOZKKRPVCVLTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CN=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-bromobenzamide](/img/structure/B2463764.png)
![1-(Diethylamino)-3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propan-2-ol](/img/structure/B2463767.png)
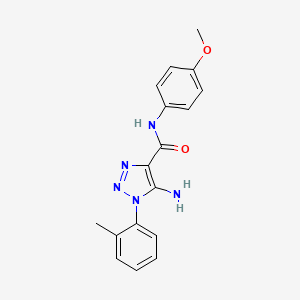
![methyl 4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)benzoate](/img/structure/B2463771.png)
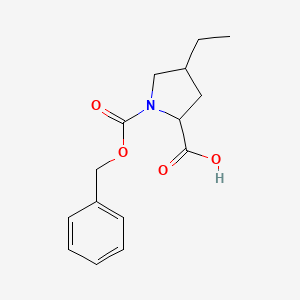
![(2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B2463773.png)
![1-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2463775.png)
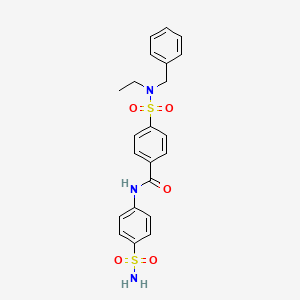


![1-(4-Chlorophenyl)-2-((4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)ethanone](/img/structure/B2463780.png)
![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2463781.png)
